

Application Notes and Protocols for In Vivo Studies of NEO2734

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For Researchers, Scientists, and Drug Development Professionals

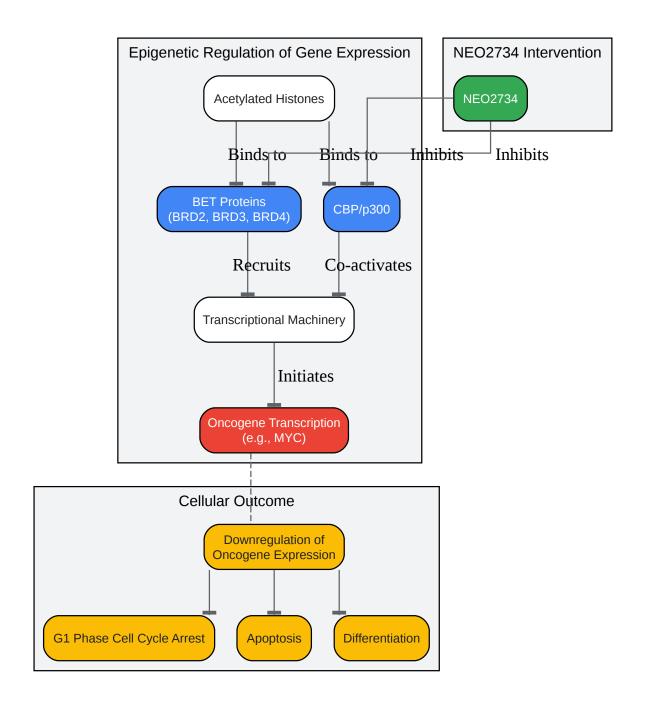
These application notes provide a detailed overview and protocols for conducting in vivo studies with **NEO2734**, a novel, orally active dual inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins and the histone acetyltransferases CBP/p300.[1][2] **NEO2734** has demonstrated significant preclinical antitumor activity in various cancer models, including hematologic malignancies and solid tumors.[3][4][5]

Mechanism of Action

NEO2734 uniquely targets both BET bromodomains (BRDs) and the bromodomains of CBP and EP300. This dual inhibition leads to the suppression of key oncogenic transcriptional programs, such as those driven by MYC, and induces cell cycle arrest and apoptosis in cancer cells. Preclinical data suggests that **NEO2734** can be more potent than single-agent BET or CBP/p300 inhibitors alone.

The proposed signaling pathway for **NEO2734**'s action involves the inhibition of acetylated histone binding by BET proteins and CBP/p300, leading to the downregulation of target oncogenes.





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Figure 1: NEO2734 Signaling Pathway.

In Vivo Study Data

NEO2734 has shown significant in vivo antitumor activity across a range of preclinical models. The following tables summarize the quantitative data from key studies.



Table 1: Antitumor Activity in Acute Myeloid Leukemia

(AML) Xenograft Model

Paramete r	Vehicle Control	NEO2734 (1 mg/kg)	NEO2734 (3 mg/kg)	NEO2734 (10 mg/kg)	Molibresi b (10 mg/kg)	Molibresi b (30 mg/kg)
Cell Line	MV-4-11	MV-4-11	MV-4-11	MV-4-11	MV-4-11	MV-4-11
Dosing Schedule	QD, 14 days, PO	QD, 14 days, PO	QD, 14 days, PO	QD, 14 days, PO	QD, 14 days, PO	QD, 14 days, PO
Tumor Growth	Uninhibited	Reduced	Enhanced Reduction	Significantl y Reduced	Reduced	Significantl y Reduced
Body Weight	No significant loss	No significant loss	No significant loss	No significant loss	No significant loss	No significant loss
Statistical Significanc e (vs. Molibresib 10 mg/kg)	-	-	-	P < .05 (from day 8)	-	-
Data sourced from Spriano et al., 2020.						

Table 2: Efficacy in NUT Midline Carcinoma (NMC) Xenograft Models



Parameter	Vehicle Control	NEO2734 (5 mg/kg)	NEO2734 (8 mg/kg)	NEO2734 (10 mg/kg)
Model	PER-403	PER-403	PER-403	PER-403
Dosing Schedule	QD, 28 days, PO	QD, 28 days, PO	QD, 28 days, PO	QD, 28 days, PO
Tumor Growth	Progressive	Inhibited	Inhibited	Inhibited
Survival (Day 100)	0/3 mice	-	-	2/3 mice
Model	14169	14169	14169	14169
Dosing Schedule	QD, 28 days, PO	QD, 28 days, PO	QD, 28 days, PO	QD, 28 days, PO
Tumor Growth	Progressive	Inhibited	Inhibited	Inhibited
Survival	-	Markedly improved	Markedly improved	Markedly improved
Data sourced from Morrison-Smith et al., 2020 and related publications.				

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with **NEO2734** based on published preclinical research.

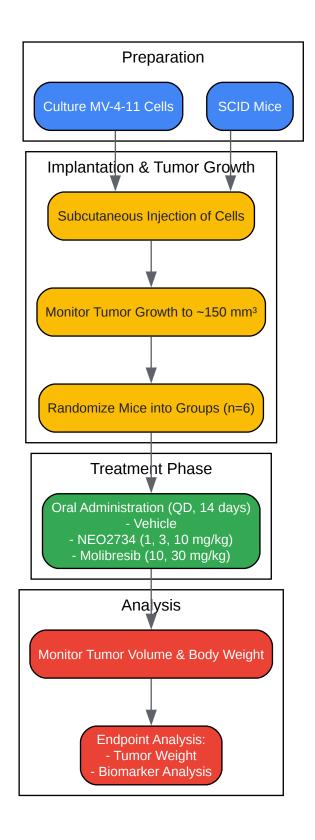
Protocol 1: AML Xenograft Efficacy Study

- 1. Animal Model and Cell Line:
- Animal: Severe Combined Immunodeficient (SCID) mice.
- Cell Line: Human leukemic MV-4-11 cells.
- 2. Cell Culture and Implantation:



- Culture MV-4-11 cells under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
- Inject cells subcutaneously into the lower flanks of SCID mice.
- 3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., ~150 mm³), randomize mice into treatment and control groups (n=6 per group).
- 4. Drug Formulation and Administration:
- **NEO2734** Formulation: Dissolve **NEO2734** in a suitable vehicle for oral administration, such as 40% polyethylene glycol (PEG400) in distilled water.
- Administration: Administer NEO2734 or vehicle control orally (PO) once daily (QD) for 14 consecutive days at the desired concentrations (e.g., 1, 3, 10 mg/kg).
- 5. Endpoint Analysis:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize mice and collect tumors for further analysis (e.g., immunoblotting, transcriptome analysis).





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Figure 2: AML Xenograft Study Workflow.



Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

- 1. Animal Model and PDX Establishment:
- Animal: Immunocompromised mice (e.g., NOD/SCID).
- PDX Model: Establish patient-derived xenografts from tumor samples (e.g., SPOP-mutated prostate cancer).
- 2. Drug Formulation and Administration:
- Prepare NEO2734 for oral administration as described in Protocol 1.
- Administer NEO2734 or vehicle control orally according to the study design.
- 3. Efficacy Evaluation:
- Monitor tumor growth and animal well-being.
- Assess treatment efficacy based on tumor growth inhibition and changes in relevant biomarkers.

Important Considerations

- Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.
- Drug Solubility and Formulation: Ensure NEO2734 is properly dissolved and the vehicle is well-tolerated by the animals.
- Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

These protocols and data provide a strong rationale for the continued investigation of **NEO2734** in various cancer types and support its clinical development.



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